molecular formula C9H18O3 B3021523 3-Hydroxy-6-methyloctanoic acid CAS No. 59896-39-8

3-Hydroxy-6-methyloctanoic acid

Cat. No.: B3021523
CAS No.: 59896-39-8
M. Wt: 174.24 g/mol
InChI Key: CKOHYUUVZVLYIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-6-methyloctanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of octanal with hydrogen cyanide to form octanenitrile, which is then hydrolyzed to produce the desired hydroxy acid . The reaction conditions typically involve:

    Reactants: Octanal and hydrogen cyanide

    Catalysts: Acid or base catalysts for hydrolysis

    Solvents: Organic solvents like ethanol or chloroform

    Temperature: Controlled temperatures to optimize yield and purity

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include:

    Batch or continuous reactors: To handle large volumes of reactants

    Purification steps: Such as distillation or crystallization to ensure high purity

    Safety measures: To handle hazardous chemicals like hydrogen cyanide

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran

    Temperature and pH: Controlled to optimize reaction rates and yields

Major Products

    Oxidation: Formation of 3-keto-6-methyloctanoic acid or 3-carboxy-6-methyloctanoic acid

    Reduction: Formation of 3-hydroxy-6-methyloctanol

    Substitution: Formation of various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-6-methylheptanoic acid
  • 3-Hydroxy-6-methylnonanoic acid
  • 3-Hydroxy-6-methylundecanoic acid

Uniqueness

3-Hydroxy-6-methyloctanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-hydroxy-6-methyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-7(2)4-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOHYUUVZVLYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-6-methyloctanoic acid
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3-Hydroxy-6-methyloctanoic acid
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Reactant of Route 4
3-Hydroxy-6-methyloctanoic acid
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3-Hydroxy-6-methyloctanoic acid
Reactant of Route 6
3-Hydroxy-6-methyloctanoic acid

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